molecular formula C8H16ClNO B1404011 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride CAS No. 1417568-40-1

1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B1404011
CAS No.: 1417568-40-1
M. Wt: 177.67 g/mol
InChI Key: KFCNQAMFHJZPOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(oxan-4-yl)cyclopropan-1-amine hydrochloride: is a chemical compound with the molecular formula C₈H₁₅NO·HCl It is known for its unique structure, which includes a cyclopropyl group attached to a tetrahydro-2H-pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Tetrahydro-2H-pyran Ring: This can be achieved through the cyclization of a suitable precursor, such as 4-hydroxybutanal, under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or Simmons-Smith reagents.

    Hydrochloride Formation: The compound is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques, such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(oxan-4-yl)cyclopropan-1-amine hydrochloride: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, often with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-(oxan-4-yl)cyclopropan-1-amine hydrochloride: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

1-(oxan-4-yl)cyclopropan-1-amine hydrochloride: can be compared with other similar compounds, such as:

    Cyclopropylamine: Lacks the tetrahydro-2H-pyran ring, making it less complex.

    Tetrahydro-2H-pyran-4-amine: Lacks the cyclopropyl group, resulting in different chemical properties.

    Cyclopropylmethylamine: Contains a methyl group instead of the tetrahydro-2H-pyran ring.

The uniqueness of This compound

Properties

IUPAC Name

1-(oxan-4-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c9-8(3-4-8)7-1-5-10-6-2-7;/h7H,1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFCNQAMFHJZPOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(oxan-4-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(oxan-4-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 3
1-(oxan-4-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 4
1-(oxan-4-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 5
1-(oxan-4-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 6
1-(oxan-4-yl)cyclopropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.